3-(3-Iodophenyl)oxetan-3-amine hydrochloride
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Overview
Description
3-(3-Iodophenyl)oxetan-3-amine hydrochloride, also known as IPOA hydrochloride, is a chemical compound with the molecular formula C9H11ClINO . It is usually available in a white or off-white powder form.
Molecular Structure Analysis
The molecular structure of this compound has been elucidated by single-crystal X-ray diffraction . The InChI code for this compound is 1S/C9H10INO.ClH/c10-8-3-1-7(2-4-8)9(11)5-12-6-9;/h1-4H,5-6,11H2;1H .Physical and Chemical Properties Analysis
This compound has a molecular weight of 275.09 g/mol . It is sparingly soluble in water.Scientific Research Applications
Catalytic One-Pot Oxetane to Carbamate Conversions
Research has demonstrated that oxetanes, including 3-(3-Iodophenyl)oxetan-3-amine hydrochloride, are valuable in synthesizing carbamates. A study by Guo et al. (2016) highlights a one-pot three-component reaction strategy for coupling oxetanes with amines and carbon dioxide. This process, mediated by an aluminium-based catalyst, allows the efficient synthesis of functionalized carbamates, important in pharmaceutical applications (Guo et al., 2016).
Oxetane in Polymer and Drug Synthesis
Oxetanes, like this compound, are prominent in polymer synthesis and drug discovery. Bellinghiere et al. (2015) discuss how C(3)-substituted oxetanes deliver polyether glycols with pendant substituents upon polymerization. These oxetanes are also useful in creating bioisosteres for gem-dimethyl or carbonyl groups in drug synthesis (Bellinghiere et al., 2015).
IDO1 Inhibitors in Oncology
In oncology research, 3,3-Disubstituted oxetanes, a category that includes this compound, have been used to develop IDO1 inhibitors suitable for Q3W (once every 3 weeks) dosing. A study by Li et al. (2022) reports on the discovery of such inhibitors, which are significant for testing the IDO1 inhibition mechanism in cancer treatment (Li et al., 2022).
Electrophilic Amination of Carbanions
Research into electrophilic amination, a process relevant to organic synthesis, has utilized compounds like this compound. Armstrong et al. (2000) explored using 3-aryl-N-carboxamido oxaziridines for the amination of carbanions, demonstrating the versatility of oxetane derivatives in synthetic chemistry (Armstrong et al., 2000).
Iodine-Catalyzed C-N Bond Formation
In a study by Gupta et al. (2017), iodine-catalyzed cross-dehydrogenative coupling using amines, including this compound, was investigated. This method allows for the synthesis of 3-aminoquinoxalinones under ambient conditions, highlighting the compound's utility in creating pharmaceutically active derivatives (Gupta et al., 2017).
Properties
IUPAC Name |
3-(3-iodophenyl)oxetan-3-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO.ClH/c10-8-3-1-2-7(4-8)9(11)5-12-6-9;/h1-4H,5-6,11H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLOPLPQWMGAPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CC(=CC=C2)I)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClINO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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